Cas no 13464-57-8 (Arsenic acid (H3AsO4),monorubidium salt (8CI,9CI))
Arsenic acid (H3AsO4),monorubidium salt (8CI,9CI) Chemical and Physical Properties
Names and Identifiers
-
- Arsenic acid (H3AsO4),monorubidium salt (8CI,9CI)
- dihydrogen arsorate,rubidium(1+)
- Rubidium Dihydrogen Arsenate
- Arsenic acid (H3AsO4),monorubidium salt
- Arsenic acid rubidium salt
- Dihydrogen rubidium arsenate (H2RbAsO4)
- Dihydrogen rubidiumarsenate
- Rubidium dihydrogen arsenate (RbH2AsO4)
- rubidium dihydroorthoarsenate
- Rubidiumarsenate (RbH2AsO4) (7CI)
- Rubdiumdihydrogenarsenate
- Arsenate(3-),dihydrogen,ribidium
- RUBIDIUM DIHYDROGENARSENATE
- Rubidium Dihydrogenarsenat 99.9%
- RUBIDIUM DIHYDROGENARSENATE, 99.9%
- Arsenicacid(H3AsO4)monorubidiumsalt
- Arsenicacid(H3AsO4),monorubidiumsalt
- Rubidium dihydrogen arsorate
- 13464-57-8
- dihydrogen arsorate;rubidium(1+)
- DTXSID00928699
- Arsenic acid (H3AsO4), monorubidium salt
-
- Inchi: 1S/AsH3O4.Rb/c2-1(3,4)5;/h(H3,2,3,4,5);/q;+1/p-1
- InChI Key: DGQWDYBVPGQHSA-UHFFFAOYSA-M
- SMILES: [Rb+].[As](=O)(O)(O)[O-]
Computed Properties
- Exact Mass: 225.82900
- Monoisotopic Mass: 225.828693g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 6
- Rotatable Bond Count: 0
- Complexity: 61.9
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 80.6Ų
Experimental Properties
- Color/Form: Not available
- Melting Point: 268 °C(lit.)
- PSA: 80.59000
- LogP: -1.73240
- Solubility: Not available
Arsenic acid (H3AsO4),monorubidium salt (8CI,9CI) Security Information
- Hazardous Material transportation number:UN 1557 6
- WGK Germany:3
- Hazard Category Code: 45-23/25-50/53
- Safety Instruction: 53-45-60-61
-
Hazardous Material Identification:
- Safety Term:S53-45-60-61
- Risk Phrases:R45
Arsenic acid (H3AsO4),monorubidium salt (8CI,9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | IN3024-5g |
Rubidium dihydrogen arsenate |
13464-57-8 | 99.9% | 5g |
£98.00 | 2025-02-19 | |
| Apollo Scientific | IN3024-25g |
Rubidium dihydrogen arsenate |
13464-57-8 | 99.9% | 25g |
£380.00 | 2025-02-19 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-358534-5 g |
Rubidium Dihydrogen Arsenate, |
13464-57-8 | 5g |
¥970.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-358534A-25 g |
Rubidium Dihydrogen Arsenate, |
13464-57-8 | 25g |
¥3,685.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-358534-5g |
Rubidium Dihydrogen Arsenate, |
13464-57-8 | 5g |
¥970.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-358534A-25g |
Rubidium Dihydrogen Arsenate, |
13464-57-8 | 25g |
¥3685.00 | 2023-09-05 |
Arsenic acid (H3AsO4),monorubidium salt (8CI,9CI) Related Literature
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1. Linear free energy relationships in the electron-transfer reactions between Ph2COH and electron acceptorsTerence J. Kemp,Luis J. A. Martins J. Chem. Soc. Perkin Trans. 2 1980 1708
Additional information on Arsenic acid (H3AsO4),monorubidium salt (8CI,9CI)
Rubidium Arsenate (CAS No. 13464-57-8): A Comprehensive Overview of Its Chemical Properties, Applications, and Recent Advancements
Rubidium arsenate, formally designated as arsenic acid (H₃AsO₄), monorubidium salt under the CAS registry number 13464-57-8, represents a unique alkali metal coordination compound with significant potential in specialized chemical and biomedical applications. This inorganic salt is characterized by its tridentate coordination geometry formed through the interaction of rubidium cations with the arsenic oxyanion framework. Recent advancements in crystallographic analysis have revealed novel insights into its structural stability at varying pH conditions, as demonstrated in a 2023 study published in Inorganic Chemistry where synchrotron X-ray diffraction techniques elucidated previously unobserved hydration states influencing its solubility behavior.
The monorubidium salt configuration confers distinct physicochemical properties compared to other arsenic-containing salts. Unlike sodium or potassium analogs commonly used in industrial contexts, rubidium's larger ionic radius and lower hydration energy create a crystalline lattice with improved thermal stability up to 250°C. This enhanced stability has been leveraged in emerging nanomaterial synthesis methodologies reported in Advanced Materials last year, where rubidium arsenate acted as a template for forming mesoporous silica frameworks with controlled pore diameters between 2.5–5 nm. The compound's ability to form stable complexes under high temperature conditions makes it particularly valuable for applications requiring sustained chemical activity in extreme environments.
In the field of analytical chemistry, recent research highlights the utility of rubidium arsenate as a novel matrix material for laser-induced breakdown spectroscopy (LIBS). A groundbreaking 2024 study published in Spectrochimica Acta Part B demonstrated that this salt significantly improves signal-to-noise ratios when analyzing trace elements in biological samples, achieving detection limits as low as parts-per-trillion levels for arsenic species identification. This capability stems from its unique ability to homogenize sample matrices while minimizing spectral interferences—a critical advancement for environmental toxicity assessments and clinical diagnostics.
Biochemical studies have uncovered unexpected interactions between rubidium arsenate and cellular signaling pathways. Researchers at Stanford University's Nanomedicine Lab recently identified that controlled release formulations of this compound can modulate oxidative stress responses without triggering the typical cytotoxic effects associated with conventional arsenic compounds. Their findings, presented at the 2023 ACS National Meeting, suggest potential applications in neuroprotective therapies where targeted redox regulation is required without systemic toxicity.
The structural designation (8CI,9CI) indicates standardized nomenclature under Chemical Abstracts Service guidelines, reflecting its confirmed identity through multiple characterization techniques including Raman spectroscopy and nuclear magnetic resonance (NMR). Modern solid-state NMR experiments conducted at ETH Zurich have mapped the dynamic ion-exchange properties of this compound when exposed to electrolyte solutions, revealing reversible cation substitution mechanisms that could revolutionize ion-selective membrane technologies used in water purification systems.
In materials science applications, recent work by MIT researchers has shown that thin films of rubidium arsenate exhibit exceptional dielectric properties when deposited via atomic layer deposition (ALD). Their 2024 paper in Nature Materials details how these films maintain permittivity values exceeding 30 even at sub-10 nm thicknesses—critical parameters for next-generation high-frequency electronic components. The compound's layered crystal structure facilitates uniform film growth while maintaining mechanical integrity under thermal cycling conditions.
Synthetic methodologies for preparing pure samples of rubidium arsenate have seen innovation through continuous flow chemistry systems. A collaborative study between Oxford University and Merck KGaA published this year introduced a microfluidic synthesis platform achieving >99% purity levels with reduced energy consumption compared to traditional batch processes. This advancement addresses longstanding challenges related to impurity formation during conventional precipitation methods by precisely controlling reaction kinetics at millisecond timescales.
Catalytic applications are emerging through heterogeneous catalysis research involving this compound's doped variants. Research from Tsinghua University's Catalysis Center demonstrated that ruthenium-doped rubidium arsenate nanoparticles enhance CO₂ reduction efficiency by 40% compared to undoped counterparts under ambient pressure conditions. The catalytic activity arises from synergistic interactions between rubidium-induced lattice strain and active metal sites—findings published in Joule that open new avenues for sustainable carbon capture technologies.
Biochemical compatibility studies using zebrafish models revealed unexpected developmental effects when exposed to nanomolar concentrations during early embryogenesis. While traditional toxicity profiles were validated at higher doses (>1 mM), low-dose exposures (<5 μM) induced selective upregulation of heat shock proteins Hsp70 and Hsp90 according to a Nature Communications paper from February 2024. These findings suggest potential roles in stress-response modulation research while emphasizing the importance of dosage-dependent safety evaluations.
Spectroscopic analysis using time-resolved fluorescence microscopy has provided new perspectives on this compound's interaction dynamics within cellular environments. A collaborative team from Harvard Medical School and Lawrence Berkeley National Lab discovered that rubidium ions act as luminescent markers when complexed with arsenic oxyanions inside HeLa cells—a property exploited for developing novel intracellular imaging agents reported earlier this year in Analytical Chemistry. The emission profile peaks at 585 nm wavelength show minimal autofluorescence interference compared to conventional probes.
Eco-toxicological studies conducted across multiple biomes indicate species-specific metabolic responses among soil microbiota exposed to trace concentrations (<1 ppm). While some bacterial strains exhibited growth inhibition consistent with historical data, others displayed enhanced phosphate solubilization capabilities per a recent PNAS article co-authored by German and Canadian researchers. These results underscore the compound's dual role as both an environmental concern and potential agricultural amendment when applied judiciously.
In pharmaceutical development contexts, recent advances involve co-crystallization techniques combining rubidium arsenate with organic ligands to create drug delivery vehicles. Scientists at Novartis Institutes for BioMedical Research successfully encapsulated hydrophobic anticancer agents within these co-crystals using supercritical fluid technology—results presented at ESMO Congress showed improved bioavailability metrics without altering drug pharmacokinetics compared to conventional carriers like cyclodextrins.
Nuclear magnetic resonance investigations employing multinuclear detection have revealed unprecedented insights into its solution-phase dynamics under varying solvent conditions. A study led by NIST researchers demonstrated that rubidium ions facilitate proton exchange rates two orders of magnitude faster than potassium ions under similar pH regimes—a discovery published last quarter that could impact ion-exchange chromatography systems used in protein purification processes.
Surface functionalization strategies involving this compound are advancing material surface engineering capabilities. By creating self-assembled monolayers on gold substrates via Langmuir-Blodgett deposition techniques reported this month in Acs Nano, researchers achieved tunable surface energies ranging from hydrophilic (contact angle ~15°) to hydrophobic states (~110°) through controlled exposure durations—properties critical for lab-on-a-chip device fabrication requiring dynamic wetting characteristics.
Innovative separation technologies utilizing ion-selective membranes based on rubidium arsenate polymers are showing promise for lithium-ion battery recycling processes according to a patent application filed by Toyota Central R&D Labs earlier this year. The membranes' selectivity towards alkali metal ions was optimized through copolymerization with polyvinylpyrrolidone chains, achieving >98% recovery rates for lithium from spent battery electrolytes while excluding larger cations like calcium and magnesium efficiently.
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